

Toxicology Profile of Urolithin M5: An In-depth Technical Guide

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Compound of Interest

Compound Name: urolithin M5

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Executive Summary

Urolithin M5, a metabolite of ellagic acid produced by the gut microbiota, has garnered interest for its potential therapeutic applications, notably its anti-influenza virus activity. This technical guide provides a comprehensive overview of the current toxicological data available for **Urolithin M5**. Due to the limited direct toxicological studies on **Urolithin M5**, this document also incorporates extensive safety data from its closely related analogue, Urolithin A, to provide a broader context for the toxicological profile of this class of compounds. This guide includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to support researchers and drug development professionals in their evaluation of **Urolithin M5**.

Introduction

Urolithins are a class of dibenzopyran-6-one derivatives that are metabolites of ellagitannins and ellagic acid, which are abundant in various fruits and nuts. **Urolithin M5** is one such metabolite that has demonstrated biological activity, including the inhibition of the influenza virus neuraminidase. A thorough understanding of its toxicological profile is paramount for any further preclinical and clinical development. This document collates and analyzes the existing toxicological findings for **Urolithin M5** and its well-studied analogue, Urolithin A.

Toxicological Data Summary

The available toxicological data for **Urolithin M5** is primarily focused on its in vitro cytotoxicity. To provide a more complete safety profile, this section also presents a summary of the extensive toxicological evaluations conducted on Urolithin A.

Urolithin M5

The primary toxicological data for **Urolithin M5** comes from a study investigating its anti-influenza activity.

Table 1: In Vitro Cytotoxicity of **Urolithin M5**

Cell Line	Assay	Endpoint	Result	Reference
Madin-Darby Canine Kidney (MDCK)	MTT Assay	CC50	227.4 μ M	[1]

CC50: 50% cytotoxic concentration

An in vivo study in a mouse model of influenza virus infection utilized **Urolithin M5** at a dose of 200 mg/kg/day, which resulted in a 50% survival rate and reduced lung pathology in infected mice[1]. While this study provides some information on a tolerated dose in a disease model, it was not designed as a formal toxicity study. The study also noted that **Urolithin M5** treatment led to a decrease in the production of pro-inflammatory cytokines NF- κ B, TNF- α , and IL-6 in the lungs of infected mice[1][2].

Urolithin A (as a Surrogate)

Urolithin A has undergone a more comprehensive battery of toxicological tests, providing valuable insights into the potential safety profile of the urolithin class of compounds.

Table 2: Summary of Toxicological Studies on Urolithin A

Study Type	Model	Key Findings	Reference
Genotoxicity			
Bacterial Reverse Mutation Assay (Ames Test)	S. typhimurium & E. coli	Not mutagenic	[3][4][5]
In Vitro Mammalian Cell Micronucleus Test	Human Lymphocytes	Not clastogenic or aneugenic	[3][4][5]
In Vivo Mammalian Erythrocyte Micronucleus Test	Rat Bone Marrow	No increase in micronucleated erythrocytes	[3][4][5]
Acute Oral Toxicity	Rat	Not specified in detail, but no adverse effects noted in repeated dose studies	[3][4]
Repeated Dose Oral Toxicity (28-Day)	Rat	No alterations in clinical parameters, blood chemistry, or hematology.	[3][4][5]
Repeated Dose Oral Toxicity (90-Day)	Rat	No observed adverse effect level (NOAEL) was the highest dose tested: 3451 mg/kg bw/day for males and 3826 mg/kg bw/day for females. No target organs or specific toxic mechanisms were identified.	[3][4][6]
Human Clinical Trials	Healthy Elderly and Middle-Aged Adults	Safe and well-tolerated at doses up to 1,000 mg/day for up to 4 months. No	[7][8]

serious adverse
events reported.

Experimental Protocols

This section provides detailed methodologies for the key toxicological experiments cited in this guide.

In Vitro Cytotoxicity Assessment of Urolithin M5: MTT Assay

This protocol is based on the methodology used to determine the CC50 of **Urolithin M5** in MDCK cells[1].

- **Cell Culture:** Madin-Darby Canine Kidney (MDCK) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
- **Cell Seeding:** Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
- **Compound Treatment:** **Urolithin M5** is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.
- **Formazan Solubilization:** The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 490 nm using a microplate reader.
- **Data Analysis:** The cell viability is calculated as a percentage of the control (vehicle-treated) cells. The 50% cytotoxic concentration (CC50) is determined by plotting the cell viability

against the logarithm of the **Urolithin M5** concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Study of Urolithin M5 in a Mouse Model

This protocol is based on the in vivo study of **Urolithin M5** in a PR8-infected mouse model^[1].

- **Animals:** BALB/c mice (e.g., 6-8 weeks old) are used. They are housed in a specific-pathogen-free facility with controlled temperature and a 12-hour light/dark cycle, with ad libitum access to food and water.
- **Virus Infection:** Mice are anesthetized and intranasally inoculated with a non-lethal dose of influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1)).
- **Treatment:** **Urolithin M5** is administered orally (e.g., by gavage) at a dose of 200 mg/kg/day for a specified duration (e.g., 7 consecutive days) starting 24 hours post-infection. A vehicle control group receives the same volume of the vehicle (e.g., 0.5% carboxymethylcellulose).
- **Monitoring:** Mice are monitored daily for body weight changes and survival rate for a period of up to 14 days post-infection.
- **Tissue Collection and Analysis:** On a predetermined day post-infection (e.g., day 5), a subset of mice from each group is euthanized. Lungs are harvested for the following analyses:
 - **Lung Index:** Calculated as the ratio of lung weight to body weight.
 - **Viral Titer:** Determined by plaque assay or quantitative PCR.
 - **Histopathology:** Lung tissues are fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess inflammation and tissue damage.
 - **Cytokine Analysis:** Lung homogenates are used to measure the levels of NF- κ B, TNF- α , and IL-6 using ELISA kits.

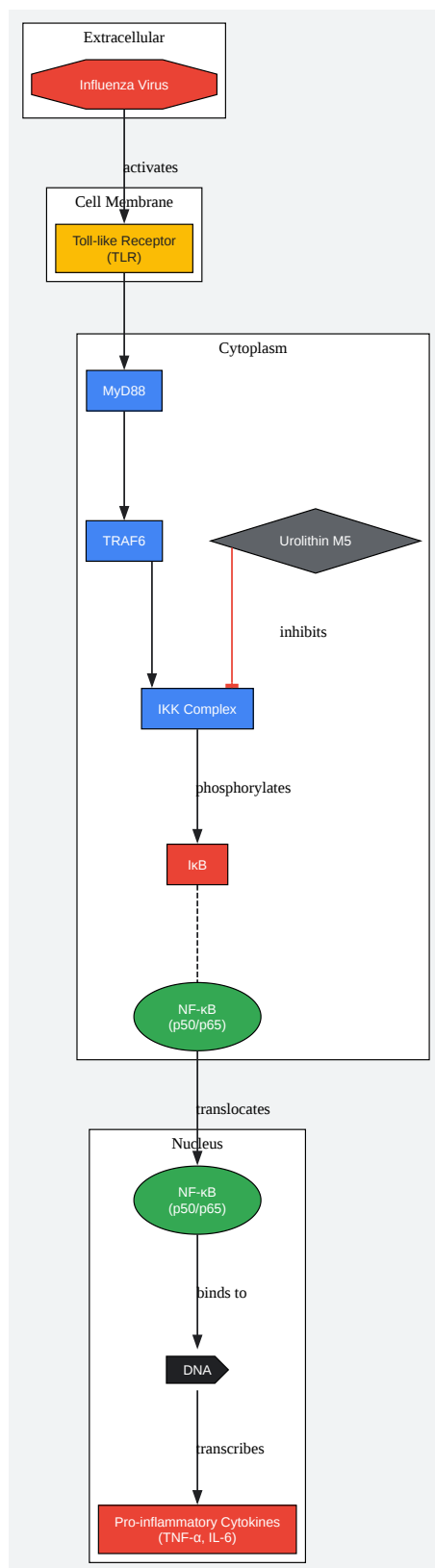
Genotoxicity Assessment of Urolithin A

The following protocols are standard assays used in the comprehensive safety assessment of Urolithin A^{[3][4][5]}.

- **Strains:**Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA) are used.
- **Metabolic Activation:** The assay is performed with and without a mammalian metabolic activation system (S9 mix from Aroclor 1254-induced rat liver).
- **Procedure:** The tester strains are exposed to various concentrations of Urolithin A in the presence and absence of the S9 mix. The number of revertant colonies is counted after incubation.
- **Evaluation:** A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.
- **Cells:** Human peripheral blood lymphocytes are used.
- **Treatment:** Cells are treated with Urolithin A at various concentrations for a short duration with and without S9 mix, and for a longer duration without S9 mix.
- **Micronucleus Scoring:** After treatment, cells are harvested, and the frequency of micronucleated binucleated cells is scored.
- **Evaluation:** A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.
- **Animals:** Male and female rats are used.
- **Dosing:** Urolithin A is administered orally at multiple dose levels.
- **Sample Collection:** Bone marrow is collected at 24 and 48 hours after the final dose.
- **Analysis:** The frequency of micronucleated polychromatic erythrocytes (PCEs) in the bone marrow is determined.
- **Evaluation:** A significant increase in the frequency of micronucleated PCEs indicates in vivo genotoxicity.

Mandatory Visualizations

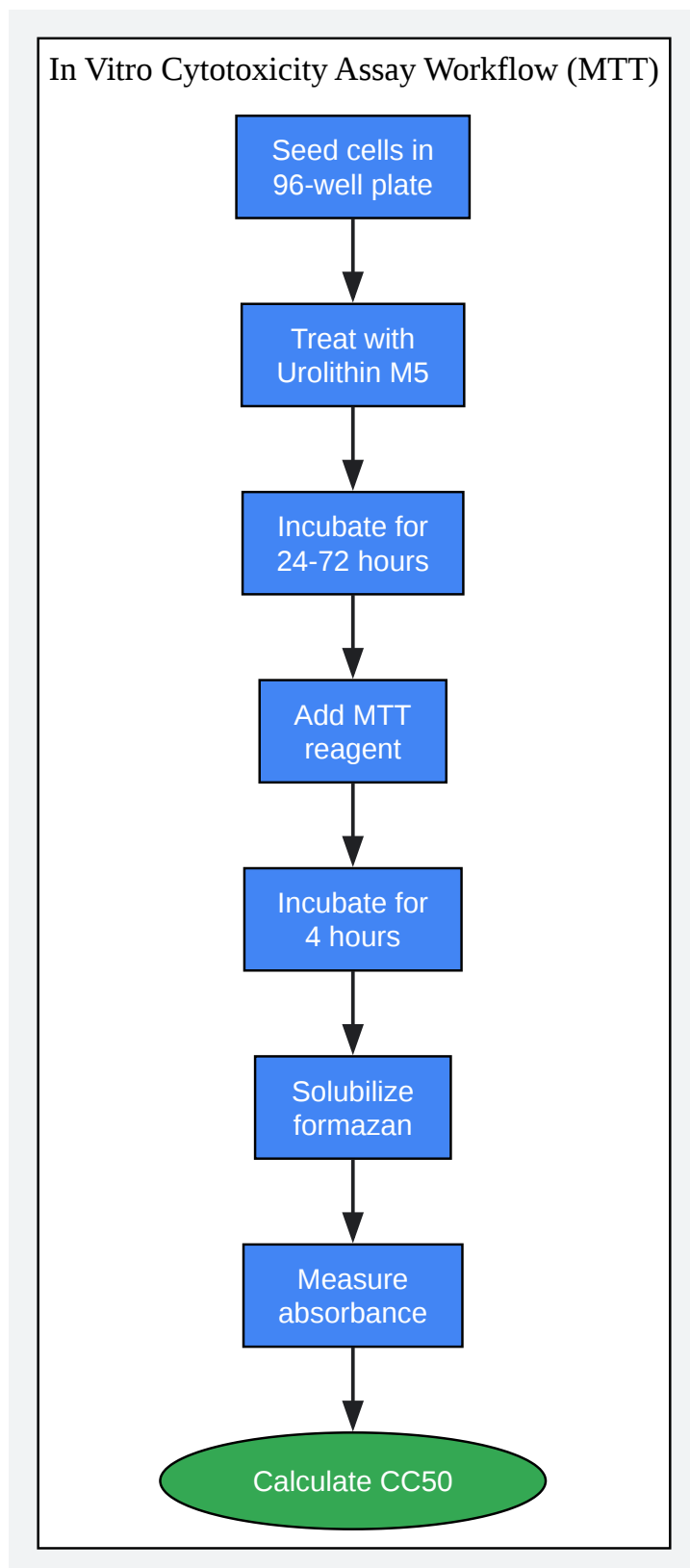
Signaling Pathway



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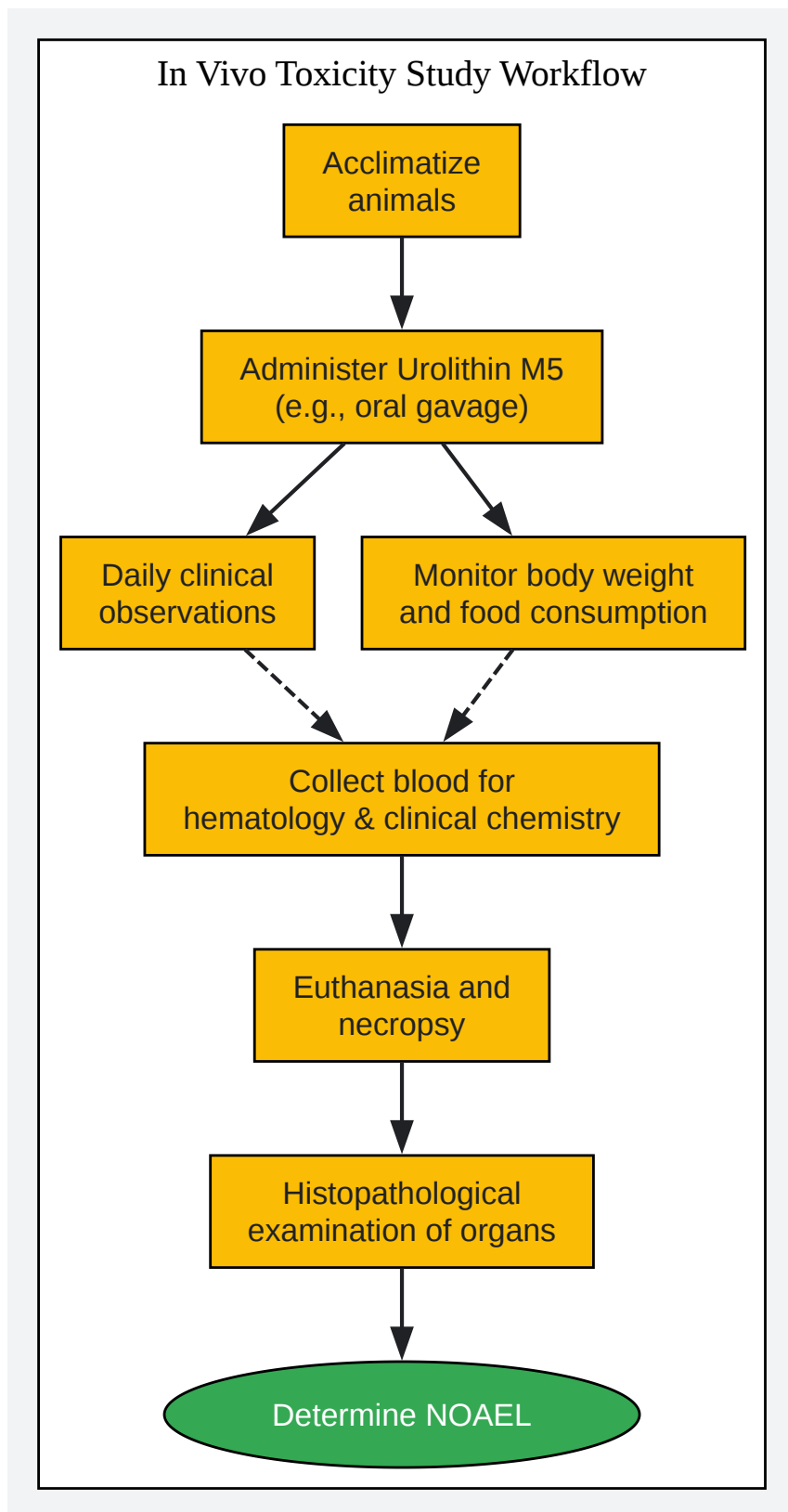
Caption: **Urolithin M5** inhibits the NF- κ B signaling pathway.

Experimental Workflow



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Caption: Workflow for an in vitro cytotoxicity (MTT) assay.



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Caption: General workflow for an in vivo repeated-dose toxicity study.

Conclusion

The currently available data on the toxicology of **Urolithin M5** is limited, with a single in vitro study providing a CC50 value in MDCK cells. An in vivo study in an influenza mouse model suggests that a dose of 200 mg/kg/day is tolerated and exerts therapeutic effects. However, comprehensive toxicological studies, including genotoxicity, acute, sub-chronic, and chronic toxicity, have not been reported for **Urolithin M5**.

In contrast, the closely related metabolite, Urolithin A, has undergone extensive safety evaluations. The comprehensive toxicological data for Urolithin A, which indicates a lack of genotoxicity and a high NOAEL in repeated-dose oral toxicity studies in rats, provides a degree of confidence in the general safety of the urolithin class of compounds. Human clinical trials with Urolithin A further support its safety profile in humans.

For the further development of **Urolithin M5** as a therapeutic agent, it is imperative that a full battery of toxicological studies is conducted in accordance with regulatory guidelines. This will be essential to establish a definitive safety profile and to determine a safe starting dose for first-in-human clinical trials. Researchers and drug development professionals should use the information presented in this guide as a starting point for their own comprehensive safety assessments of **Urolithin M5**.

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